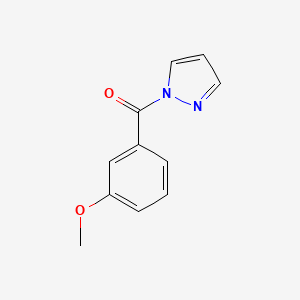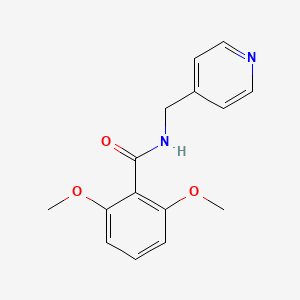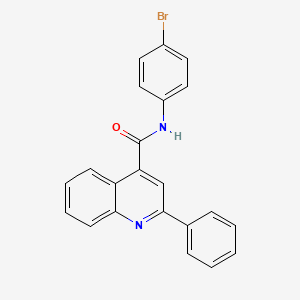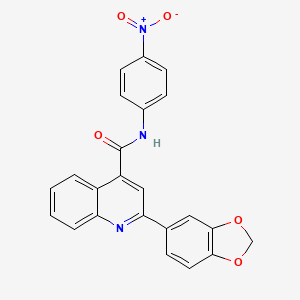
(3-methoxyphenyl)(1H-pyrazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-methoxyphenyl)(1H-pyrazol-1-yl)methanone is an organic compound that features a methoxyphenyl group attached to a pyrazole ring via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methoxyphenyl)(1H-pyrazol-1-yl)methanone typically involves the reaction of 3-methoxybenzoyl chloride with 1H-pyrazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3-methoxyphenyl)(1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in the presence of an appropriate electrophile.
Major Products
Oxidation: (3-hydroxyphenyl)(1H-pyrazol-1-yl)methanone.
Reduction: (3-methoxyphenyl)(1H-pyrazol-1-yl)methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(3-methoxyphenyl)(1H-pyrazol-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential lead compound for drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3-methoxyphenyl)(1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance the compound’s binding affinity to these targets, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- (3,5-dimethyl-1H-pyrazol-1-yl)(4-methoxyphenyl)methanone
- (3-chlorophenyl)(1H-pyrazol-1-yl)methanone
- (3-methoxyphenyl)(1H-pyrazol-4-yl)methanone
Uniqueness
(3-methoxyphenyl)(1H-pyrazol-1-yl)methanone is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The specific positioning of the methoxy group on the phenyl ring can also affect the compound’s overall properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
(3-methoxyphenyl)-pyrazol-1-ylmethanone |
InChI |
InChI=1S/C11H10N2O2/c1-15-10-5-2-4-9(8-10)11(14)13-7-3-6-12-13/h2-8H,1H3 |
InChI Key |
GDQHGYNGHZNJOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-methoxybenzamide](/img/structure/B14932089.png)


![2-[(2,2,2-Trifluoroacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B14932111.png)
![3-[(3-Phenylpropyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14932115.png)
![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B14932127.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-4-phenylbutanamide](/img/structure/B14932138.png)

![Methyl 2-{[(thiophen-2-ylmethyl)carbamoyl]amino}benzoate](/img/structure/B14932154.png)


![(3-Nitrophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B14932162.png)

